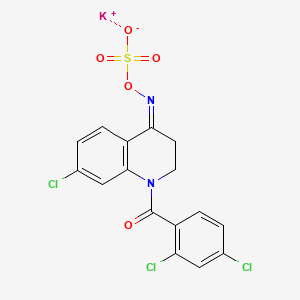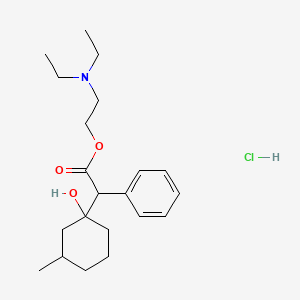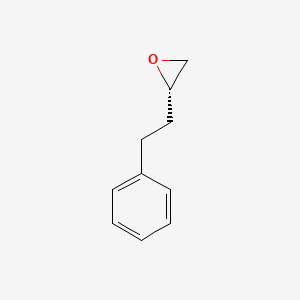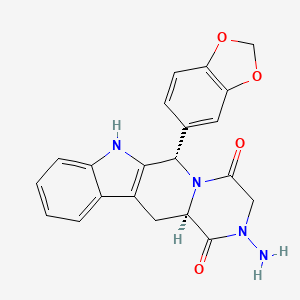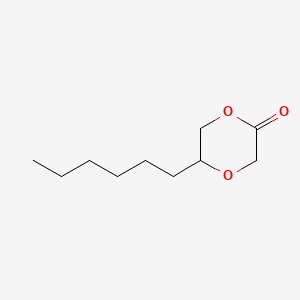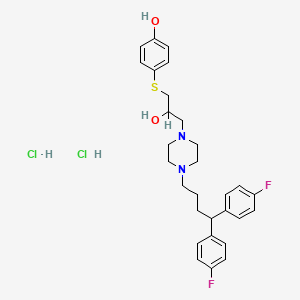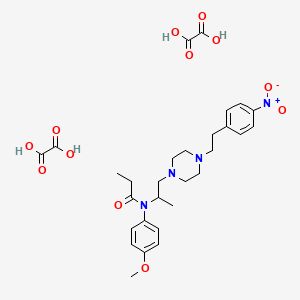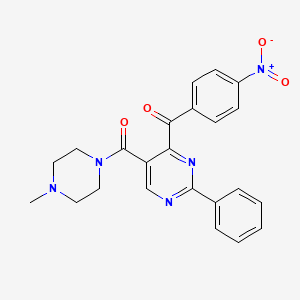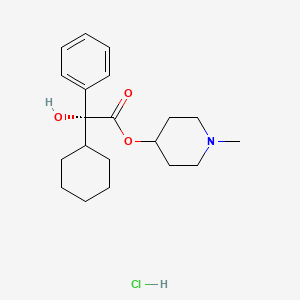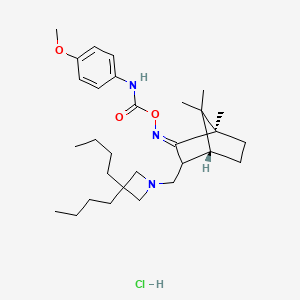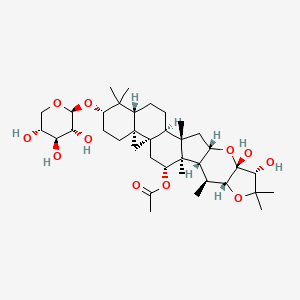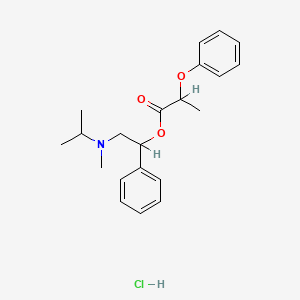![molecular formula C19H28ClN3O5S B12761017 [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134308-71-7](/img/structure/B12761017.png)
[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a furan ring, and a nitrate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can be approached through a multi-step process:
Formation of the Piperazine Derivative: The starting material, 3-phenylsulfanylpropylamine, can be reacted with piperazine under basic conditions to form the piperazine derivative.
Cyclization to Form the Furan Ring: The piperazine derivative can undergo cyclization with a suitable diol under acidic conditions to form the hexahydrofuro[3,2-b]furan ring system.
Nitration: The final step involves the nitration of the furan ring using a nitrating agent such as nitric acid to introduce the nitrate ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrate ester group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, it may serve as a probe to study the interactions of piperazine derivatives with biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific receptors or enzymes, given the presence of the piperazine ring which is a common motif in many pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mécanisme D'action
The mechanism of action of [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride would depend on its specific application. For instance, if used as a drug, it may interact with specific receptors or enzymes, modulating their activity through binding interactions. The nitrate ester group could also release nitric oxide (NO), which has various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]furan-2-yl] nitrate: Lacks the hexahydrofuro ring system.
[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3-dihydrofuro[3,2-b]furan-6-yl] nitrate: Contains a dihydrofuro ring instead of a hexahydrofuro ring.
Uniqueness
The unique combination of the piperazine ring, hexahydrofuro ring system, and nitrate ester group in [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
134308-71-7 |
|---|---|
Formule moléculaire |
C19H28ClN3O5S |
Poids moléculaire |
446.0 g/mol |
Nom IUPAC |
[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C19H27N3O5S.ClH/c23-22(24)27-17-14-26-18-16(13-25-19(17)18)21-10-8-20(9-11-21)7-4-12-28-15-5-2-1-3-6-15;/h1-3,5-6,16-19H,4,7-14H2;1H |
Clé InChI |
BSBYHJLFVULNJK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCSC2=CC=CC=C2)C3COC4C3OCC4O[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



